molecular formula C19H26N4OS B4365408 N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

Cat. No.: B4365408
M. Wt: 358.5 g/mol
InChI Key: YKQFZGNEEAMXGE-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea is a complex organic compound that features a pyrazole ring substituted with dimethyl and methylbenzyl groups, and a thiourea moiety linked to a tetrahydrofuran ring

Preparation Methods

The synthesis of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the dimethyl and methylbenzyl substituents. The thiourea moiety is then introduced through a reaction with an appropriate isothiocyanate. The final step involves the attachment of the tetrahydrofuran ring under controlled conditions. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the thiourea moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogenated derivatives can be formed.

    Hydrolysis: Under acidic or basic conditions, the thiourea moiety can be hydrolyzed to yield corresponding amines and carbonyl compounds.

Scientific Research Applications

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent, pending further research and validation.

    Industry: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea can be compared with other pyrazole and thiourea derivatives:

    Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole exhibit similar structural features but lack the thiourea and tetrahydrofuran moieties.

    Thiourea Derivatives: Compounds such as N,N’-diphenylthiourea share the thiourea functionality but differ in the substituents attached to the nitrogen atoms.

    Unique Features: The combination of the pyrazole ring, thiourea moiety, and tetrahydrofuran ring in N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-13-7-4-5-8-16(13)12-23-15(3)18(14(2)22-23)21-19(25)20-11-17-9-6-10-24-17/h4-5,7-8,17H,6,9-12H2,1-3H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQFZGNEEAMXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=S)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Reactant of Route 2
Reactant of Route 2
N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Reactant of Route 3
Reactant of Route 3
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N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Reactant of Route 4
Reactant of Route 4
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N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Reactant of Route 5
Reactant of Route 5
N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Reactant of Route 6
N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA

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